![molecular formula C10H11NO4 B13497277 [3-Amino-5-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B13497277.png)
[3-Amino-5-(methoxycarbonyl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-amino-5-(methoxycarbonyl)phenyl]acetic acid is an organic compound with a complex structure that includes an amino group, a methoxycarbonyl group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-amino-5-(methoxycarbonyl)phenyl]acetic acid typically involves multi-step organic reactionsThe final step involves the deprotection of the Boc group to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-[3-amino-5-(methoxycarbonyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The methoxycarbonyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-amino-5-(methoxycarbonyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[3-amino-5-(methoxycarbonyl)phenyl]acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxycarbonyl group can participate in esterification reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[3-amino-5-(carboxymethyl)phenyl]acetic acid: Similar structure but with a carboxymethyl group instead of a methoxycarbonyl group.
2-[3-amino-5-(hydroxymethyl)phenyl]acetic acid: Contains a hydroxymethyl group instead of a methoxycarbonyl group.
Uniqueness
2-[3-amino-5-(methoxycarbonyl)phenyl]acetic acid is unique due to the presence of the methoxycarbonyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications in organic synthesis and biological research .
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-(3-amino-5-methoxycarbonylphenyl)acetic acid |
InChI |
InChI=1S/C10H11NO4/c1-15-10(14)7-2-6(4-9(12)13)3-8(11)5-7/h2-3,5H,4,11H2,1H3,(H,12,13) |
InChI Key |
VCMLCJBEIAIILK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3-Methoxyazetidin-3-yl)methyl]dimethylamine dihydrochloride](/img/structure/B13497195.png)
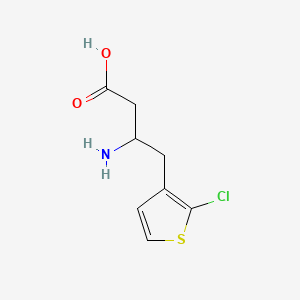

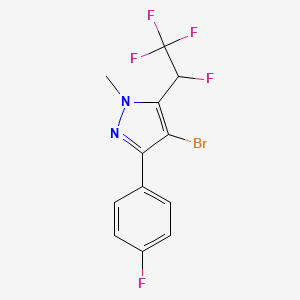

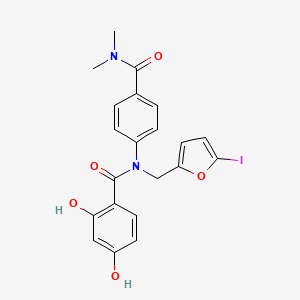
![3-fluoro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13497242.png)
![5-[2-(2-Aminoethoxy)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13497245.png)
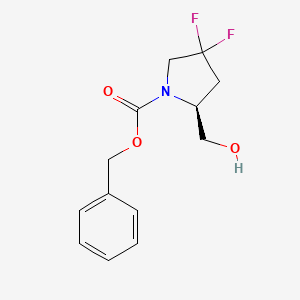

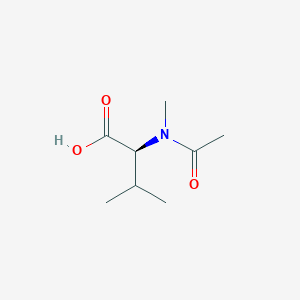
![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13497264.png)
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B13497271.png)

